8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline include a density of 1.3±0.1 g/cm³, a boiling point of 623.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . It also has an enthalpy of vaporization of 92.3±3.0 kJ/mol and a flash point of 330.7±31.5 °C .Scientific Research Applications
Synthesis and Structural Insights
Transannular Rearrangements and Synthesis of Tetramic Acids : A study demonstrated the synthesis of tetramic acids with a benzo[f]indolizine skeleton through diastereoselective transannular rearrangements in pyrazino[1,2-b]isoquinolin-4-ones. This rearrangement leads to unexpected transformations, showing the potential for creating diverse chemical structures from pyrazino[2,1-a]isoquinoline derivatives (Ortín et al., 2010).
Cycloisomerizations and Cycloaddition Reactions : Another study focused on the unusual reactivity of isoquinolinones generated by silver-catalyzed cycloisomerizations, leading to the formation of complex structures through [4 + 2]-cycloaddition reactions. This highlights the compound's versatility in synthesizing structurally complex molecules (Fernández et al., 2019).
Spectral and Chemical Properties : The spectral properties of acyl derivatives of pyrazino[2,1-a]isoquinolin-4-one were explored, showing the potential for detailed chemical analysis and understanding of these compounds' structures (Kieć‐Kononowicz, 1989).
Antifungal and Antitumor Applications
Antifungal Activities : Novel pyrazino[2,1-a]isoquinolin compounds were synthesized and evaluated for their antifungal activities in vitro, with some showing stronger activities than lead compounds and the active control fluconazole. This suggests their potential as novel antifungal agents (Tang et al., 2010).
Antitumor Activities : Compounds derived from pyrazino[2,1-a]isoquinoline and related structures were evaluated for their antitumor activities, showcasing the chemical backbone's potential in developing new antitumor agents (Hassaneen et al., 2013).
properties
IUPAC Name |
8-chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c13-11-3-1-2-10-9(11)4-6-15-7-5-14-8-12(10)15/h1-3,12,14H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJHIOJAJRVRMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNCC2C3=C1C(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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